Cas no 1131587-95-5 (Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate)
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
- methyl 2-bromo-5-methoxybiphenyl-4-carboxylate
- methyl 5-bromo-2-methoxy-4-phenylbenzoate
- AK133854
- CTK8E2063
- FT-0654378
- KB-145565
- methyl 5-bromanyl-2-methoxy-4-phenyl-benzoate
- SBB066218
- AKOS015852029
- 1131587-95-5
- DB-060329
- DTXSID30660792
- Methyl 2-bromo-5-methoxy[1,1'-biphenyl]-4-carboxylate
- A802806
- Methyl2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
-
- MDL: MFCD11112988
- Inchi: 1S/C15H13BrO3/c1-18-14-9-11(10-6-4-3-5-7-10)13(16)8-12(14)15(17)19-2/h3-9H,1-2H3
- InChI Key: BLOMJPDEQOVQSJ-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OC)=C(C=C1C1C=CC=CC=1)OC
Computed Properties
- Exact Mass: 320.00481g/mol
- Monoisotopic Mass: 320.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 35.5Ų
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019107872-1g |
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate |
1131587-95-5 | 95% | 1g |
$400.00 | 2023-09-04 | |
| eNovation Chemicals LLC | K19784-5g |
methyl 2-bromo-5-methoxybiphenyl-4-carboxylate |
1131587-95-5 | 95% | 5g |
$1295 | 2023-09-04 | |
| Ambeed | A128834-1g |
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate |
1131587-95-5 | 95+% | 1g |
$363.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757615-1g |
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate |
1131587-95-5 | 98% | 1g |
¥3049.00 | 2024-08-09 | |
| Crysdot LLC | CD12179397-1g |
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate |
1131587-95-5 | 95+% | 1g |
$432 | 2024-07-23 |
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate Suppliers
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
Recent Advances in the Application of Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS: 1131587-95-5) in Chemical Biology and Pharmaceutical Research
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate (CAS: 1131587-95-5) is a biphenyl derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This compound, characterized by its bromo and methoxy functional groups, serves as a crucial building block in the development of novel drug candidates, particularly in the areas of oncology, inflammation, and infectious diseases. Recent studies have highlighted its role in facilitating efficient cross-coupling reactions, enabling the construction of complex molecular architectures with potential therapeutic value.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate in the synthesis of potent kinase inhibitors. Researchers utilized this compound as a starting material in a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allowed for the rapid assembly of a library of compounds targeting aberrant kinase activity in cancer cells. The study reported several derivatives with nanomolar inhibitory activity against specific kinases, showcasing the compound's significance in drug discovery pipelines.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) described the use of this biphenyl derivative in the development of novel antibacterial agents. The bromo substituent at the 2-position proved particularly valuable for further functionalization, enabling the introduction of various heterocyclic moieties that enhanced antimicrobial activity against drug-resistant bacterial strains. The study emphasized the compound's role in addressing the growing challenge of antibiotic resistance.
From a chemical biology perspective, Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate has been employed as a versatile scaffold for the design of chemical probes. A 2023 Nature Chemical Biology paper detailed its use in creating activity-based probes for studying enzyme function in live cells. The methoxy group's electron-donating properties were found to significantly influence the compound's cellular permeability and target engagement, making it particularly valuable for in situ studies of biological systems.
The compound's physicochemical properties have also been the subject of recent computational studies. Molecular modeling and density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2024) provided insights into its conformational preferences and electronic structure, which are crucial for understanding its reactivity in various synthetic transformations. These computational studies have guided the rational design of more efficient synthetic routes utilizing this intermediate.
Looking forward, the unique structural features of Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate continue to inspire innovative applications in drug discovery and chemical biology. Ongoing research is exploring its potential in targeted protein degradation strategies and as a component of PROTAC molecules. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.
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